molecular formula C15H14ClNO3 B1194347 N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenyl)acetamide

N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B1194347
M. Wt: 291.73 g/mol
InChI Key: MVLSKDWUTDAVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenyl)acetamide is a member of acetamides.

Scientific Research Applications

Metabolism in Human and Rat Liver Microsomes

Research has investigated the metabolism of chloroacetamide herbicides, including compounds related to N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenyl)acetamide, in human and rat liver microsomes. This includes a study of acetochlor, alachlor, butachlor, and metolachlor, revealing complex metabolic pathways potentially leading to carcinogenic compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Green Synthesis Applications

The compound N-(3-Amino-4-methoxyphenyl)acetamide, a variant of the specified chemical, is used in the green synthesis of azo disperse dyes. A novel Pd/C catalyst developed by Zhang Qun-feng (2008) demonstrates this application in methanol and water, achieving high selectivity and activity (Zhang Qun-feng, 2008).

Herbicide Reception and Activity in Agriculture

Studies have explored the reception and activity of herbicides like acetochlor and metolachlor, which share a similar structural framework with the specified chemical, in agricultural settings. These herbicides, applied to wheat straw, demonstrated varying degrees of soil reception and herbicidal activity, relevant to crop production (Banks & Robinson, 1986).

Chemical Structure and Synthesis

Research into the synthesis and structure of related compounds, such as N-(2-hydroxyphenyl)acetamide, offers insights into the chemical properties and potential applications of this compound. This includes studies on silylated derivatives and their synthesis (Nikonov et al., 2016).

Inhibition of Fatty Acid Synthesis

Chloroacetamides like alachlor and metazachlor have been studied for their role in inhibiting fatty acid synthesis in green algae, which could provide insights into the biochemical pathways and effects of similar compounds (Weisshaar & Böger, 1989).

Anticancer Properties

Research on derivatives of similar compounds, such as 2-chloro-N-(aryl substituted) acetamide derivatives, highlights potential applications in anticancer treatments. These studies involve the synthesis and characterization of compounds for cytotoxicity testing on various cancer cell lines (Vinayak et al., 2014).

Properties

Molecular Formula

C15H14ClNO3

Molecular Weight

291.73 g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C15H14ClNO3/c1-20-12-5-2-10(3-6-12)8-15(19)17-13-9-11(16)4-7-14(13)18/h2-7,9,18H,8H2,1H3,(H,17,19)

InChI Key

MVLSKDWUTDAVET-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)Cl)O

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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